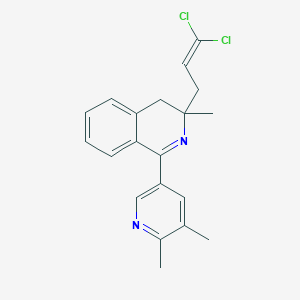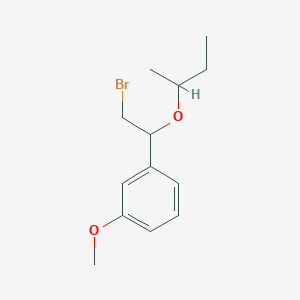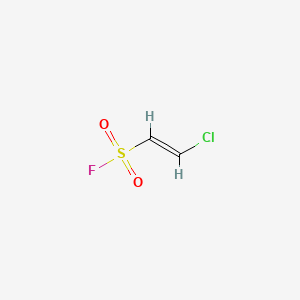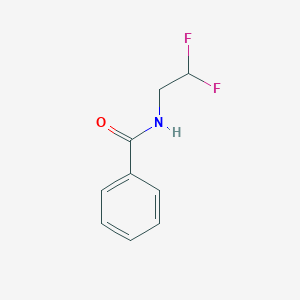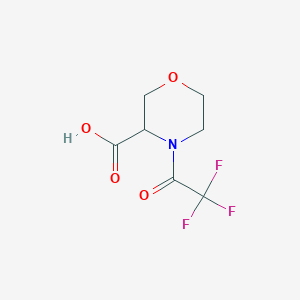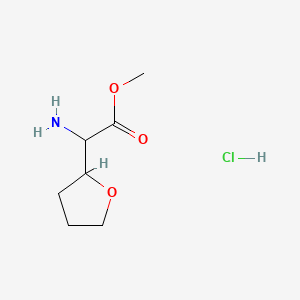
Methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.65 g/mol . . This compound is characterized by the presence of an oxolane ring, an amino group, and a methyl ester group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride typically involves the reaction of oxolane derivatives with amino acids or their esters. One common method includes the reaction of oxolane-2-carboxylic acid with methylamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a tetrahydrofuran ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, tetrahydrofuran derivatives, and various substituted amino esters .
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a nootropic agent.
Medicine: It is investigated for its potential therapeutic effects on cognitive function and neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to enhance synaptic plasticity and increase the release of acetylcholine, a neurotransmitter involved in learning and memory processes. The compound may also modulate the activity of glutamate receptors, further contributing to its nootropic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride: Similar in structure but contains a pyrazine ring instead of an oxolane ring.
2-{[(oxolan-2-yl)methyl]amino}acetic acid hydrochloride: Contains a similar oxolane ring but differs in the position of the amino group.
Uniqueness
Methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride is unique due to its specific combination of an oxolane ring, an amino group, and a methyl ester group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C7H14ClNO3 |
|---|---|
Molekulargewicht |
195.64 g/mol |
IUPAC-Name |
methyl 2-amino-2-(oxolan-2-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)6(8)5-3-2-4-11-5;/h5-6H,2-4,8H2,1H3;1H |
InChI-Schlüssel |
YGCGPBQWDACHNA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1CCCO1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


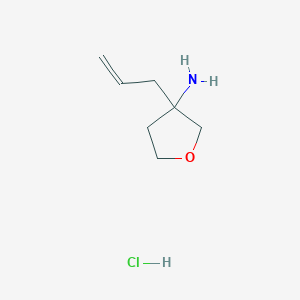
![Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13479704.png)





![Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B13479726.png)
![Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13479732.png)
